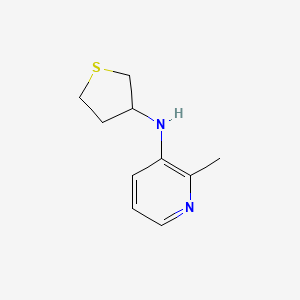

2-methyl-N-(thiolan-3-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2S |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

2-methyl-N-(thiolan-3-yl)pyridin-3-amine |

InChI |

InChI=1S/C10H14N2S/c1-8-10(3-2-5-11-8)12-9-4-6-13-7-9/h2-3,5,9,12H,4,6-7H2,1H3 |

InChI Key |

FPPJCBYATHNFER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)NC2CCSC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl N Thiolan 3 Yl Pyridin 3 Amine

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of 2-methyl-N-(thiolan-3-yl)pyridin-3-amine suggests several strategic disconnections. The most logical disconnection is at the C-N bond linking the pyridine (B92270) and thiolane rings. This leads to two key synthons: a 3-amino-2-methylpyridine (B1201488) derivative and a functionalized thiolane.

Disconnection 1 (C-N Bond): This primary disconnection identifies 3-amino-2-methylpyridine and a suitable 3-functionalized thiolane as key precursors. The functional group on the thiolane could be a leaving group (e.g., halogen, tosylate) for a nucleophilic substitution reaction, or a carbonyl group for reductive amination.

Disconnection 2 (Pyridine Ring Formation): Further deconstruction of the 3-amino-2-methylpyridine fragment can be envisioned through established pyridine ring syntheses, such as the Guareschi-Thorpe condensation or similar multicomponent reactions. This approach would build the pyridine ring onto a pre-existing fragment.

Disconnection 3 (Thiolane Ring Formation): The thiolane ring can be retrosynthetically disconnected via intramolecular cyclization of a linear precursor containing a thiol and a suitable electrophilic center.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several novel synthetic pathways can be developed. These pathways can be categorized into multi-step strategies, with a focus on chemo- and regioselective transformations, and the incorporation of green chemistry principles.

Multi-Step Synthesis Strategies

A convergent multi-step synthesis is a practical approach. This involves the separate synthesis of the 3-amino-2-methylpyridine and 3-aminothiolane precursors, followed by their coupling.

Synthesis of 3-amino-2-methylpyridine: This precursor can be synthesized from commercially available starting materials. One common route involves the nitration of 2-picoline, followed by reduction of the nitro group to an amine.

Synthesis of 3-aminothiolane: A potential route to 3-aminothiolane starts from D-methionine. The synthesis involves the reduction of the carboxylic acid to an alcohol, protection of the amino group, intramolecular cyclization to form the thiolane ring, and subsequent deprotection.

Coupling of Precursors: Two primary methods can be employed to couple 3-amino-2-methylpyridine with a 3-functionalized thiolane:

Nucleophilic Aromatic Substitution (SNA_r): A 3-halo-2-methylpyridine can be reacted with 3-aminothiolane. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the 3-position.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method allows for the coupling of 3-halo-2-methylpyridine with 3-aminothiolane in the presence of a palladium catalyst and a suitable ligand. This reaction is known for its high efficiency and broad substrate scope.

Reductive Amination: 3-thiolanone can be reacted with 3-amino-2-methylpyridine in the presence of a reducing agent to form the target C-N bond. This is a direct and often high-yielding method.

Chemo- and Regioselective Transformations

Controlling chemo- and regioselectivity is crucial in the synthesis. For instance, during the nitration of 2-picoline, the position of nitration needs to be selectively controlled to favor the 3-nitro isomer. In the coupling reactions, the chemoselectivity of the amine on the thiolane reacting with the pyridine ring over other potential reactive sites is important. The choice of catalyst and reaction conditions in the Buchwald-Hartwig amination plays a significant role in achieving high regioselectivity.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles can lead to more sustainable synthetic routes. This includes:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions for pyridine synthesis can be particularly advantageous in this regard.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or ionic liquids.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. The use of palladium catalysts in C-N bond formation is a prime example.

Energy Efficiency: Utilizing microwave-assisted synthesis or other energy-efficient techniques to reduce reaction times and energy consumption.

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and purity.

For Buchwald-Hartwig amination , a variety of palladium catalysts and phosphine (B1218219) ligands can be screened.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | 100-120 |

| Pd2(dba)3 | BINAP | NaOtBu | Toluene | 80-110 |

| PdCl2(dppf) | dppf | K3PO4 | THF | 60-80 |

For reductive amination , various reducing agents can be employed, each with its own advantages.

| Reducing Agent | Solvent | pH |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) | Mildly acidic |

| Sodium cyanoborohydride (NaBH3CN) | Methanol | Mildly acidic |

| H2/Pd-C | Ethanol | Neutral |

Mechanistic Studies of Key Synthetic Steps

Understanding the reaction mechanisms of the key synthetic steps is essential for optimization.

Buchwald-Hartwig Amination: The catalytic cycle is generally understood to involve:

Oxidative addition of the 3-halo-2-methylpyridine to the Pd(0) catalyst.

Coordination of the 3-aminothiolane to the palladium center.

Deprotonation of the amine by a base.

Reductive elimination of the desired product, regenerating the Pd(0) catalyst.

Reductive Amination: This reaction proceeds in two main steps:

Nucleophilic attack of the 3-amino-2-methylpyridine on the carbonyl group of 3-thiolanone to form a hemiaminal, which then dehydrates to form an imine or enamine intermediate.

Reduction of the imine or enamine by a hydride reducing agent to yield the final amine product.

By carefully considering these synthetic methodologies, a robust and efficient synthesis of this compound can be achieved, paving the way for its further investigation and application.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl N Thiolan 3 Yl Pyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy would be the principal technique for determining the precise connectivity and stereochemistry of 2-methyl-N-(thiolan-3-yl)pyridin-3-amine. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A combination of advanced 2D NMR experiments would be essential to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule. For instance, it would clearly delineate the adjacent protons in the pyridine (B92270) ring and trace the sequence of methylene (B1212753) protons within the thiolan ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal to its directly attached carbon atom. This would be crucial for assigning the carbon signals of the thiolan and pyridine rings based on their more easily distinguished proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would show correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity between the different fragments of the molecule, for example, by showing a correlation from the N-H proton to carbons in both the pyridine and thiolan rings, and from the methyl protons to the C2 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical and conformational analysis, NOESY would be indispensable. This experiment detects protons that are close in space, regardless of their bonding. It would reveal, for instance, the spatial relationship between the protons on the thiolan ring and those on the pyridine ring, providing critical insights into the molecule's preferred conformation around the C-N bond.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar structural motifs.

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | J (Hz) |

| 2-CH₃ | ~18-22 | ~2.4-2.6 | s | - |

| Pyridine C2 | ~155-159 | - | - | - |

| Pyridine C3 | ~135-139 | - | - | - |

| Pyridine C4 | ~130-134 | ~7.0-7.2 | d | ~7-8 |

| Pyridine C5 | ~120-124 | ~6.7-6.9 | t | ~7-8 |

| Pyridine C6 | ~145-149 | ~8.0-8.2 | d | ~5-6 |

| Thiolan C3 | ~55-60 | ~4.0-4.3 | m | - |

| Thiolan C2 | ~35-40 | ~2.8-3.1 | m | - |

| Thiolan C4 | ~30-35 | ~2.0-2.3 | m | - |

| Thiolan C5 | ~30-35 | ~2.8-3.1 | m | - |

| N-H | - | ~5.0-6.0 (broad) | br s | - |

Conformational Analysis via NMR Spectroscopic Data

The conformational preferences of the thiolan ring and the orientation of the substituent at the C3 position would be investigated using coupling constants and NOESY data. The five-membered thiolan ring is not planar and undergoes pseudorotation between various envelope and twist conformations. The magnitude of the ³J(H,H) coupling constants between the protons on the thiolan ring would provide information about the dihedral angles and thus the preferred conformation. NOESY data would further clarify the spatial arrangement, for instance, by showing whether the C3 proton is on the same or opposite face of the ring as adjacent protons, which would help in assigning the relative stereochemistry if the compound is chiral.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Structural Confirmation

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands. A medium to weak band around 3300-3400 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and thiolan groups would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. C-N stretching and N-H bending vibrations would also be found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give strong signals in the Raman spectrum. The C-S stretching vibrations of the thiolan ring, which might be weak in the FTIR spectrum, would likely be more prominent in the Raman spectrum, appearing in the 600-800 cm⁻¹ range.

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3350 | Weak | Medium |

| Aromatic C-H Stretch | ~3050 | Medium | Medium-Weak |

| Aliphatic C-H Stretch | ~2950, ~2870 | Strong | Strong |

| C=C, C=N Ring Stretch | ~1590, ~1570, ~1470, ~1430 | Strong | Strong-Medium |

| CH₂ Scissoring/Bending | ~1450 | Medium | Medium |

| N-H Bend | ~1520 | Weak | Medium |

| C-N Stretch | ~1250 | Medium | Medium |

| C-S Stretch | ~700 | Strong | Weak |

| Pyridine Ring Breathing | Weak | Strong | - |

Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Elucidation and Structural Insight

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental formula of the compound. Tandem mass spectrometry (MS/MS) would be used to fragment the molecule and elucidate its structure based on the resulting fragmentation patterns.

HRMS: An HRMS technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the unambiguous confirmation of the elemental formula C₁₀H₁₄N₂S.

MS/MS: In an MS/MS experiment, the [M+H]⁺ ion would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide structural information. Expected fragmentation pathways would include:

Loss of the thiolan ring.

Cleavage of the C-S bonds within the thiolan ring.

Fragmentation of the pyridine ring.

Alpha-cleavage adjacent to the amine nitrogen.

Analysis of these fragmentation pathways would allow for the confirmation of the connectivity between the pyridine and thiolan moieties.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray crystallography would provide the most definitive and detailed three-dimensional structural information. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the conformation of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the crystal packing arrangement.

Chiroptical Spectroscopy (CD/ORD) for Stereoisomer Characterization

The thiolan ring in this compound has a stereocenter at the C3 position. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-. If the enantiomers were to be separated, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their characterization.

CD Spectroscopy: Each enantiomer would produce a CD spectrum that is a mirror image of the other. The sign and intensity of the Cotton effects in the CD spectrum, which correspond to the UV-Vis absorption bands of the chromophores (the pyridine ring), could be correlated with the absolute configuration of the stereocenter, often with the aid of computational predictions.

ORD Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It would also show mirror-image curves for the two enantiomers and could be used to determine the optical rotation at a specific wavelength, such as the sodium D-line.

Computational and Theoretical Investigations of 2 Methyl N Thiolan 3 Yl Pyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule.

DFT is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-methyl-N-(thiolan-3-yl)pyridin-3-amine, DFT calculations could provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map would reveal the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. This information is critical for predicting how the molecule might interact with other chemical species. For instance, studies on other pyridine (B92270) derivatives have successfully used DFT to correlate electronic properties with observed chemical behavior.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

Note: The values in this table are hypothetical and serve as an example of what could be obtained from DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed to determine the most stable three-dimensional structure of this compound. By performing geometry optimization, researchers can find the conformation with the minimum energy, which corresponds to the most likely structure of the molecule under normal conditions. This is essential for understanding its physical and chemical properties.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. These simulations would provide insights into its conformational flexibility by exploring the different shapes the molecule can adopt. Additionally, MD simulations can model the effect of different solvents on the molecule's structure and behavior, which is crucial for predicting its properties in various environments.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Such predictions are invaluable for interpreting experimental spectra and confirming the identity and purity of the synthesized compound. For example, theoretical IR spectra have been successfully used to assign vibrational modes in similar heterocyclic compounds.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Corresponding Functional Group |

| ¹H NMR | δ 7.8-8.2 ppm | Pyridine ring protons |

| ¹³C NMR | δ 150-160 ppm | Pyridine ring carbons |

| IR | ~3350 cm⁻¹ | N-H stretching vibration |

| UV-Vis | λ_max ~270 nm | π → π* transition |

Note: The values in this table are hypothetical examples of what could be obtained from computational predictions.

Rational Design and Virtual Screening of Analogues

The computational data obtained for this compound could serve as a foundation for the rational design of new, related compounds with potentially enhanced properties. By understanding the structure-activity relationships, chemists can make targeted modifications to the molecular structure. Virtual screening of a library of these analogues against biological targets could then be performed to identify promising candidates for various applications, a strategy that has been effectively used for other classes of pyridine derivatives in drug discovery. nih.gov

Chemical Reactivity and Derivatization Strategies for 2 Methyl N Thiolan 3 Yl Pyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq Consequently, reactions like nitration and halogenation on an unsubstituted pyridine require harsh conditions. uoanbar.edu.iqyoutube.com However, the reactivity and regioselectivity of the pyridine ring in 2-methyl-N-(thiolan-3-yl)pyridin-3-amine are significantly influenced by the two existing substituents: the 2-methyl group and the 3-amino group.

Both the amino group and the methyl group are electron-donating and therefore activating for EAS. The amino group, in particular, is a powerful activating group. These groups direct incoming electrophiles to the ortho and para positions. Considering the positions on the pyridine ring relative to these substituents:

Position 4: This position is ortho to the strongly activating amino group and meta to the methyl group.

Position 5: This position is para to the methyl group and meta to the amino group.

Position 6: This position is ortho to the methyl group and meta to the amino group.

The directing effect of the 3-amino group is dominant. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to it. In this molecule, the C4 position is ortho to the amino group. The C5 position is para to the 2-methyl group. The powerful activating and ortho-directing effect of the amino group makes the C4 position the most probable site for electrophilic attack. Attack at the C2 or C6 positions would involve a destabilized intermediate where a positive charge is placed on the nitrogen atom. quora.com

Strongly electron-donating substituents can facilitate electrophilic substitution in pyridine. uoanbar.edu.iq For instance, derivatization of the amine, such as forming a pivaloylamino group, has been used to direct lithiation and subsequent electrophilic substitution to a specific ortho position. acs.org

Nucleophilic Reactivity of the Amine Nitrogen and Thiolane Sulfur

The molecule possesses two primary nucleophilic centers outside of the aromatic ring: the secondary amine nitrogen and the sulfur atom of the thiolane ring.

The secondary amine is a potent nucleophile, capable of reacting with a wide range of electrophiles. masterorganicchemistry.com Its reactivity is generally correlated with its basicity; secondary amines are typically more nucleophilic than primary amines. masterorganicchemistry.com This nitrogen can undergo reactions such as:

Alkylation: Reaction with alkyl halides in an SN2 fashion to form tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives.

Reaction with Aldehydes and Ketones: Formation of enamines or, upon reduction, tertiary amines (reductive amination).

The thiolane sulfur , being a sulfide (B99878), is also a strong nucleophile. libretexts.org Sulfur is larger and more polarizable than nitrogen, which often makes thiols and sulfides more nucleophilic than their corresponding amines and alcohols, especially in polar protic solvents. libretexts.orgreddit.com The sulfur atom can react with electrophiles, for example:

Alkylation: Reaction with alkyl halides to form a tertiary sulfonium (B1226848) salt. youtube.com

Reaction with Metal Centers: The soft sulfur atom acts as a good ligand for soft metal ions. For instance, tetrahydrothiophene (B86538) can form coordination complexes such as chloro(tetrahydrothiophene)gold(I). wikipedia.org

The competition between the amine nitrogen and the thiolane sulfur as the site of nucleophilic attack would depend on the specific electrophile and reaction conditions. The greater polarizability of sulfur may favor its reaction with soft electrophiles, while the harder nitrogen atom may react more readily with hard electrophiles.

Cycloaddition Reactions and Heterocyclic Ring Transformations

The pyridine ring can participate in cycloaddition reactions, although its aromaticity makes this less favorable than for non-aromatic systems. Pyridines can undergo inverse-electron-demand Diels-Alder reactions, where the electron-deficient pyridine system acts as the diene, reacting with an electron-rich dienophile. wikipedia.orgacsgcipr.org The initial cycloadduct often undergoes a retro-Diels-Alder reaction, extruding a stable molecule like nitrogen (if starting from a triazine) or another small molecule to re-aromatize, forming a new pyridine or a related heterocyclic system. wikipedia.orgacsgcipr.org Dearomative cycloaddition reactions provide a powerful method for building molecular complexity from simple aromatic precursors. rsc.org

The thiolane ring can also undergo transformations. Thionation reagents like Lawesson's reagent are widely used to convert carbonyls to thiocarbonyls and to synthesize a variety of sulfur-containing heterocycles. researchgate.net While the target molecule lacks a carbonyl, related chemistries could potentially be employed to further modify the heterocyclic systems. For example, the oxidation of thiophene (B33073), a related sulfur heterocycle, with nitrate (B79036) radicals proceeds via addition to the double bond and subsequent ring-opening. nih.gov Although thiolane is saturated, its sulfur atom imparts reactivity that can be exploited in ring-opening or expansion reactions under specific conditions.

Formation of Prodrugs or Bioisosteric Analogues (mechanistic perspective)

The development of prodrugs is a common strategy to overcome undesirable properties of a drug candidate, such as poor solubility, instability, or inefficient membrane penetration. nih.govacs.org Amines are frequent targets for prodrug design. nih.gov

For this compound, the secondary amine is an ideal handle for prodrug formation. Mechanistically, this involves masking the amine's basicity and polarity by converting it into a less basic, more lipophilic group that can be cleaved in vivo by enzymatic or chemical means. Common approaches include:

Amide Formation: Acylation of the amine with a carboxylic acid derivative creates an amide linkage. This bond can be designed to be susceptible to hydrolysis by amidase enzymes.

Carbamate Formation: Reaction with a chloroformate or a similar reagent yields a carbamate, which can also be cleaved enzymatically.

N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide. These have been explored as bioreductive prodrugs for tertiary amines, which are activated under hypoxic conditions. nih.gov

Bioisosteric replacement is another key strategy in medicinal chemistry, where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or metabolic stability. chemrxiv.org

Thiolane Ring Analogues: The thiolane ring could be replaced by other five-membered rings such as cyclopentane (B165970) (to remove the sulfur heteroatom) or pyrrolidine (B122466) (to introduce a basic nitrogen).

Pyridine Ring Analogues: The pyridine core could be replaced by other aromatic systems like a pyrimidine (B1678525) or a substituted benzene ring to modulate properties like basicity and hydrogen bonding capacity. The development of C(sp³)-rich three-dimensional scaffolds as bioisosteres for flat aromatic rings like pyridine is an area of active research. chemrxiv.org

Oxidation and Reduction Pathways

The molecule contains multiple sites susceptible to oxidation and reduction.

Oxidation:

Thiolane Sulfur: The sulfur atom in the thiolane ring is readily oxidized. Mild oxidation, for example with hydrogen peroxide or a peroxy acid, would convert the sulfide to a sulfoxide . Further oxidation under stronger conditions would yield the corresponding sulfone . libretexts.orgwikipedia.org This transformation significantly alters the polarity and hydrogen bonding capacity of the thiolane moiety.

Pyridine Nitrogen: The pyridine nitrogen can be oxidized to a pyridine-N-oxide using reagents like m-CPBA. This modification dramatically changes the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. rsc.org For example, nitration of pyridine-N-oxide occurs more readily than on pyridine itself. rsc.org

Reduction:

Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ gas with a platinum, palladium, or nickel catalyst) or with sodium in ethanol (B145695). uoanbar.edu.iq This process eliminates the aromaticity and introduces significant conformational flexibility. The resulting compound would be a substituted N-(thiolan-3-yl)piperidin-3-amine.

The relative ease of these transformations would allow for selective derivatization. For instance, the oxidation of the thiolane sulfur is often achieved under milder conditions than the reduction of the pyridine ring.

Coordination Chemistry of 2 Methyl N Thiolan 3 Yl Pyridin 3 Amine

Ligand Properties and Coordination Modes

2-methyl-N-(thiolan-3-yl)pyridin-3-amine possesses three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the secondary amine, and the sulfur atom of the thiolane ring. This multi-dentate character suggests that it can act as a versatile ligand, potentially binding to metal centers in several ways.

The pyridine nitrogen is a well-established coordination site, readily forming bonds with a wide range of metal ions. The methyl group at the 2-position of the pyridine ring may introduce some steric hindrance, which could influence the geometry of the resulting metal complexes.

The secondary amine nitrogen offers another potential point of attachment. Its availability for coordination will depend on the steric environment and the electronic properties of the metal center. It is possible for the ligand to act as a bidentate ligand, coordinating through both the pyridine and amine nitrogens to form a stable five-membered chelate ring.

The sulfur atom in the thiolane ring presents a third, soft donor site. Thioether linkages are known to coordinate to softer metal ions. Therefore, this compound could potentially act as a bidentate N,S-ligand or even a tridentate N,N,S-ligand, depending on the metal ion and reaction conditions. The flexibility of the thiolane ring could also allow it to accommodate different coordination geometries.

The potential coordination modes are summarized below:

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

| Monodentate | Pyridine Nitrogen | - |

| Monodentate | Amine Nitrogen | - |

| Monodentate | Thiolane Sulfur | - |

| Bidentate | Pyridine-N, Amine-N | 5-membered |

| Bidentate | Pyridine-N, Thiolane-S | Variable |

| Bidentate | Amine-N, Thiolane-S | Variable |

| Tridentate | Pyridine-N, Amine-N, Thiolane-S | Fused rings |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of solvent could be varied to isolate complexes with different ligand-to-metal ratios.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, are expected to form a variety of stable complexes with this ligand. For instance, late transition metals such as copper(II), nickel(II), and palladium(II) would be good candidates for forming square planar or octahedral complexes. The synthesis could be achieved by mixing stoichiometric amounts of the ligand and the metal chloride or nitrate (B79036) salt in a solvent like ethanol (B145695) or acetonitrile, followed by crystallization.

Main Group Metal Complexes

Main group metals, particularly those from groups 12 and 13, could also form interesting complexes. For example, zinc(II) could form tetrahedral complexes, while aluminum(III) might favor octahedral geometries. The synthesis would follow similar procedures to those for transition metal complexes, though the reactivity and solubility of the resulting complexes might differ.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

A combination of spectroscopic techniques and single-crystal X-ray diffraction would be essential to fully characterize the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen would be expected to cause a shift in the C=N stretching vibration to a higher frequency. Similarly, coordination of the amine nitrogen would lead to a shift in the N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide valuable information about the ligand's conformation upon coordination. Changes in the chemical shifts of the protons and carbons near the donor atoms would confirm metal binding.

UV-Visible Spectroscopy: For transition metal complexes, UV-Vis spectroscopy would reveal information about the d-d electronic transitions, providing insight into the coordination geometry and the ligand field strength.

A hypothetical summary of expected spectroscopic data for a bidentate N,N-coordinated complex is provided below:

| Technique | Free Ligand | Coordinated Ligand (Hypothetical) | Interpretation |

| IR (cm-1) | ν(N-H) ~3350, ν(C=N) ~1590 | ν(N-H) ~3250, ν(C=N) ~1610 | Shift indicates coordination of both amine and pyridine nitrogens. |

| 1H NMR (ppm) | Pyridine-H signals, Amine-H signal | Downfield shift of pyridine and amine protons | Deshielding due to metal coordination. |

| UV-Vis (nm) | Ligand-based transitions | Additional d-d transition bands | Indicates formation of a transition metal complex. |

Catalytic Applications of this compound Metal Complexes

Given the structural features of its potential metal complexes, it is plausible that they could exhibit catalytic activity. For example, palladium(II) complexes bearing this ligand could potentially be active as catalysts in cross-coupling reactions, such as the Suzuki or Heck reactions. The combination of a pyridine moiety and a secondary amine could stabilize the catalytic species.

Furthermore, the presence of a chiral center at the 3-position of the thiolane ring means that enantiomerically pure forms of the ligand could be synthesized. Metal complexes derived from such chiral ligands could be explored as catalysts for asymmetric synthesis, for instance, in asymmetric hydrogenation or oxidation reactions.

Theoretical Studies of Coordination Geometries and Electronic States in Complexes

Computational methods, such as Density Functional Theory (DFT), would be a powerful tool to complement experimental studies. DFT calculations could be used to:

Predict the most stable coordination geometries for different metal ions.

Calculate the electronic structure of the complexes, including the energies of the frontier molecular orbitals (HOMO and LUMO).

Simulate spectroscopic properties (IR, UV-Vis) to aid in the interpretation of experimental data.

Investigate the reaction mechanisms of potential catalytic cycles involving these complexes.

These theoretical insights would provide a deeper understanding of the bonding and reactivity of the metal complexes of this compound.

Enzymatic and Biochemical Interaction Mechanisms of 2 Methyl N Thiolan 3 Yl Pyridin 3 Amine in Vitro/theoretical Focus

Investigation of Binding Site Interactions with Enzyme Targets (e.g., kinases, proteases)

The chemical structure of 2-methyl-N-(thiolan-3-yl)pyridin-3-amine suggests its potential as a ligand for various enzyme targets, particularly protein kinases, which are frequently targeted by molecules containing the aminopyridine scaffold. The 2-aminopyridine (B139424) core is a well-established pharmacophore in kinase inhibition, often acting as a hinge-binder. This interaction typically involves the formation of one or more hydrogen bonds between the pyridine (B92270) nitrogen and the amino group with the backbone amide residues of the kinase hinge region.

For instance, in the context of Activin receptor-like kinase 2 (ALK2) inhibitors, 2-aminopyridine derivatives have been shown to be potent and selective. acs.org The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino group serves as a hydrogen bond donor, a common binding motif in ATP-competitive kinase inhibitors. Similarly, aminopyrazole inhibitors of c-Jun N-terminal Kinase 3 (JNK3) demonstrate selectivity based on their ability to fit into the smaller active site of JNK3 compared to the larger active site of p38 kinase. nih.govresearchgate.net

The thiolan-3-yl substituent of the title compound would likely occupy a hydrophobic pocket adjacent to the hinge-binding region. The nature and conformation of this group would be critical in determining the selectivity and potency of the compound for a specific kinase. The methyl group on the pyridine ring could also play a role in establishing van der Waals interactions within a sub-pocket of the active site, further enhancing binding affinity.

Beyond kinases, the aminopyridine scaffold has been explored as a core for inhibitors of other enzyme classes. The specific interactions, however, would be dictated by the unique topology and amino acid composition of the target enzyme's active site.

Structure-Based Design (SBDD) and Ligand-Based Design (LBDD) Approaches for Related Scaffolds

The development of inhibitors based on scaffolds similar to this compound heavily relies on Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) approaches.

SBDD utilizes the three-dimensional structure of the target enzyme, typically obtained from X-ray crystallography or NMR spectroscopy, to guide the design of potent and selective inhibitors. For kinase inhibitors with an aminopyridine core, SBDD allows for the optimization of substituents to maximize interactions with the hinge region and adjacent hydrophobic pockets. For example, the design of selective JNK3 inhibitors was guided by X-ray crystal structures, which revealed that the inhibitors bound in an induced-fit manner, with a gatekeeper methionine residue moving to accommodate the ligand. nih.gov

LBDD is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of a set of molecules that bind to the target. Pharmacophore modeling, a key LBDD technique, can identify the essential chemical features required for biological activity. For a compound like this compound, a pharmacophore model might include a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature, corresponding to the amino group, the pyridine nitrogen, and the thiolan ring, respectively.

The structure–antiproliferative activity relationship of various pyridine derivatives has shown that the presence and positions of substituents like methoxy, hydroxyl, carbonyl, and amino groups can significantly enhance their activity. nih.gov This highlights the importance of substituent effects, which can be systematically explored using LBDD approaches.

Mechanistic Elucidation of Enzyme Inhibition or Activation

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, it is highly probable that this compound would act as an ATP-competitive inhibitor of a protein kinase. In this mechanism, the inhibitor binds to the ATP-binding site of the kinase, preventing the binding of the natural substrate, ATP, and thereby inhibiting the phosphorylation of downstream protein substrates.

The kinetics of inhibition can be further characterized as competitive, non-competitive, or uncompetitive. For ATP-competitive inhibitors, the inhibition is typically competitive, meaning the inhibitor and ATP cannot bind to the enzyme simultaneously. This can be experimentally verified through kinetic assays by measuring the enzyme's reaction rate at varying substrate and inhibitor concentrations.

In some cases, compounds can act as allosteric inhibitors, binding to a site distinct from the active site and inducing a conformational change that reduces the enzyme's activity. While less common for aminopyridine-based kinase inhibitors, this mechanism cannot be entirely ruled out without experimental data.

Activation of enzymes by small molecules is also a possibility, although less frequent than inhibition. An activator might bind to the enzyme and induce a conformational change that enhances its catalytic activity.

Computational Docking and Molecular Dynamics Simulations of Ligand-Protein Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the binding of small molecules like this compound to their enzyme targets.

Molecular Docking can predict the preferred binding orientation of the compound within the active site of a target protein. For a kinase target, docking studies would likely show the aminopyridine core forming hydrogen bonds with the hinge region. The docking score can provide an estimate of the binding affinity. Docking analyses of imidazo[1,2-a]pyridine (B132010) derivatives on COX-1 and COX-2 have been used to predict their binding modes and support in vitro findings. researchgate.net

The following table illustrates hypothetical docking results for this compound with a generic kinase, based on common interactions observed for similar compounds.

| Interaction Type | Ligand Moiety | Enzyme Residue (Hypothetical) |

| Hydrogen Bond (Donor) | Amino group | Backbone C=O of Hinge Residue |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Backbone N-H of Hinge Residue |

| Hydrophobic | Thiolan ring | Hydrophobic Pocket Residues |

| van der Waals | Methyl group | Sub-pocket Residues |

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, assessing its stability over time and revealing key interactions that contribute to binding. MD simulations can also be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. Studies on amino-pyrimidine derivatives as potential anti-cancer agents have utilized molecular docking to understand their binding interactions with kinases like IGF1R and EGFR. researchgate.net

In Vitro Enzymatic Assays for Binding Affinity and Kinetic Analysis

To experimentally validate the theoretical and computational predictions, a series of in vitro enzymatic assays would be necessary.

Binding Affinity Assays: These assays measure the strength of the interaction between the compound and the target enzyme. Common techniques include:

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR): Monitors the binding of the ligand to an immobilized enzyme in real-time.

Fluorescence-based assays: Utilize changes in fluorescence upon ligand binding.

Kinetic Analysis: These assays determine the effect of the compound on the enzyme's catalytic activity. For a kinase, this would typically involve measuring the rate of phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. From these experiments, key kinetic parameters can be determined:

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Ki (Inhibition constant): A measure of the inhibitor's binding affinity.

The following table shows representative IC50 values for aminopyridine and thiophene (B33073) derivatives against various enzyme targets, illustrating the range of potencies that can be achieved with these scaffolds.

| Compound Class | Enzyme Target | IC50 | Reference |

| 2-aminopyridine derivative | ALK2 Kinase | Potent (specific value not stated) | acs.org |

| Aminopyrazole inhibitor | JNK3 Kinase | ~1 µM (cell-based) | nih.gov |

| Thiophene derivative | 5-Lipoxygenase (5-LOX) | 29.2 µM | nih.gov |

| Thiophene-2-sulfonamide | Lactoperoxidase | 3.4 nM (IC50), 2 ± 0.6 nM (Ki) | tandfonline.com |

| Imidazo[1,2-a]pyridine derivative | Nek2 Kinase | 38 nM | documentsdelivered.com |

These assays are crucial for confirming the compound's mechanism of action and for establishing a structure-activity relationship (SAR) to guide further optimization.

Structure Activity Relationship Sar Studies and Analogue Design for 2 Methyl N Thiolan 3 Yl Pyridin 3 Amine Scaffold

Design Principles for Structural Modification and Diversification

The design of new molecules based on the 2-methyl-N-(thiolan-3-yl)pyridin-3-amine scaffold is guided by established medicinal chemistry principles. The goal is to enhance potency, selectivity, and pharmacokinetic properties. Key areas for modification on this scaffold include the pyridine (B92270) ring, the methyl group, the secondary amine linker, and the thiolan ring.

Pyridine Ring Modifications: The pyridine ring is a common heterocycle in FDA-approved drugs due to its ability to form hydrogen bonds and engage in pi-stacking interactions, which can improve aqueous solubility and metabolic stability. nih.gov Modifications often involve the introduction of various substituents at available positions. For instance, the electronic properties of the ring can be modulated by adding electron-donating groups (e.g., -OH, -OMe) or electron-withdrawing groups (e.g., halogens). nih.gov SAR studies on other pyridine derivatives have shown that the position and nature of these substituents can significantly influence biological activity. nih.gov

Thiolan Ring Modifications: The saturated heterocyclic thiolan ring offers several avenues for diversification. Ring expansion or contraction (e.g., to thiacyclohexane or thiacyclobutane) can alter the conformational flexibility and spatial arrangement of substituents, potentially leading to improved interactions with a biological target. Furthermore, substitution on the thiolan ring can explore new binding pockets and influence lipophilicity.

Amine Linker and Methyl Group Modifications: The secondary amine linker can be acylated, alkylated, or replaced with other functional groups like amides or sulfonamides to probe for additional hydrogen bonding opportunities. The 2-methyl group on the pyridine ring can be replaced with other alkyl groups of varying sizes or with functional groups that can act as hydrogen bond donors or acceptors to explore steric and electronic effects on binding.

A summary of potential modifications and their rationales is presented in the table below.

| Scaffold Position | Modification Strategy | Rationale for Modification |

| Pyridine Ring | Introduction of electron-donating or electron-withdrawing groups | Modulate electronic properties and potential for hydrogen bonding. |

| Thiolan Ring | Ring expansion/contraction, introduction of substituents | Alter conformational flexibility and explore new binding interactions. |

| Amine Linker | Acylation, alkylation, or replacement with other functional groups | Probe for additional hydrogen bonding and modify physicochemical properties. |

| 2-Methyl Group | Replacement with larger alkyl groups or functional groups | Investigate steric and electronic effects on target binding. |

Synthesis of Analogues and Homologues

The synthesis of analogues of this compound would likely involve multi-step reaction sequences common in heterocyclic chemistry. A plausible general approach would start with a suitably substituted pyridine precursor. For example, the synthesis of various N-arylpyrimidin-2-amine derivatives has been achieved through palladium-catalyzed Buchwald-Hartwig amination, a versatile method for forming C-N bonds. mdpi.com A similar cross-coupling reaction could potentially be employed to couple a substituted 3-aminopyridine (B143674) with a derivative of thiolan.

Alternatively, the synthesis could proceed via the reaction of a 2-amino-3-nitropyridine (B1266227) with a thiophen-2-ylmethyl halide, followed by reduction of the nitro group and subsequent modification. ontosight.ai The preparation of various 2-aminopyridine (B139424) derivatives can also be achieved through multicomponent reactions, which offer an efficient way to generate a library of analogues. mdpi.com For instance, a one-pot reaction involving an enaminone, malononitrile (B47326), and a primary amine can yield substituted 2-aminopyridines. mdpi.com

The synthesis of thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to the pyridine core, often involves the condensation of malononitrile with various reagents, followed by intramolecular cyclization. nih.gov Such synthetic strategies could be adapted to produce a diverse range of analogues for SAR studies.

Computational SAR Modeling (QSAR, 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This method is invaluable for predicting the activity of newly designed analogues, thereby prioritizing synthetic efforts.

2D-QSAR: In a 2D-QSAR study, the biological activity is correlated with calculated molecular descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. vjst.vn For the this compound scaffold, descriptors like van der Waals volume, electron density, and electronegativity could be crucial in determining its anti-mycobacterial activity, as has been suggested for other heterocyclic compounds. nih.gov

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. nih.gov These methods build models based on the steric and electrostatic fields surrounding a set of aligned molecules. nih.govnih.gov For a series of analogues of the target scaffold, a 3D-QSAR model could generate contour maps indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For example, in studies of other heterocyclic inhibitors, CoMFA and CoMSIA models have shown good predictive ability, with high correlation coefficients (R²) and cross-validated coefficients (Q²). nih.govnih.gov Such models would be instrumental in guiding the design of more potent analogues of this compound.

The following table summarizes the key aspects of QSAR modeling applicable to the scaffold.

| Modeling Technique | Key Principles | Potential Application to the Scaffold |

| 2D-QSAR | Correlates biological activity with 2D molecular descriptors. | Predict activity based on properties like lipophilicity and electronic parameters. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates biological activity with 3D steric and electrostatic fields. | Provide a visual representation of favorable and unfavorable structural modifications. |

Impact of Stereochemistry on Molecular Interactions (theoretical/mechanistic)

The this compound molecule contains a chiral center at the 3-position of the thiolan ring. Therefore, it can exist as two enantiomers, (R)- and (S)-2-methyl-N-(thiolan-3-yl)pyridin-3-amine. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The differential interaction arises from the three-dimensional arrangement of the atoms. One enantiomer may fit more snugly into the binding site of a target protein, allowing for optimal non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The other enantiomer, with its mirror-image configuration, may not be able to achieve the same degree of complementarity, resulting in weaker binding and lower biological activity.

Theoretically, the orientation of the N-pyridin-3-yl group relative to the thiolan ring will be different for the (R) and (S) enantiomers. This will, in turn, affect how the pyridine ring and the thiolan's sulfur atom are presented to the binding site of a biological target. Molecular docking studies could be employed to predict the binding modes of both enantiomers and to rationalize any observed differences in activity. Such studies on other chiral ligands have demonstrated that only one enantiomer may be able to form key interactions, such as hydrogen bonds with specific amino acid residues in the active site. nih.gov Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound would be a crucial step in understanding its SAR and identifying the more active stereoisomer.

Conclusion and Future Research Directions for 2 Methyl N Thiolan 3 Yl Pyridin 3 Amine

Summary of Key Academic Discoveries and Research Opportunities

A thorough search of academic and patent literature yields no specific key discoveries for 2-methyl-N-(thiolan-3-yl)pyridin-3-amine. The compound is listed in some chemical supplier catalogs, indicating its availability for research purposes. However, no published studies detailing its synthesis, characterization, or application were found.

This lack of existing data presents a wide-open field for foundational research. The primary research opportunity lies in the initial synthesis and full characterization of the molecule. Subsequent research could then explore its potential in areas where similar pyridine (B92270) and sulfur-containing heterocycles have shown promise, such as medicinal chemistry, materials science, and catalysis. The presence of a basic pyridine nitrogen, an amine linker, and a sulfur-containing thiolan ring suggests a rich chemical space for exploration.

Table 1: Potential Research Opportunities for this compound

| Research Area | Specific Opportunities |

| Medicinal Chemistry | Investigation of potential kinase inhibitory activity, evaluation as an antimicrobial or antiviral agent, and exploration of its role as a scaffold for novel drug discovery. |

| Materials Science | Assessment as a ligand for the formation of coordination polymers or metal-organic frameworks (MOFs), and investigation of its electrochemical properties for potential use in organic electronics. |

| Catalysis | Use as a ligand in transition metal catalysis, particularly for cross-coupling reactions or asymmetric synthesis, leveraging the coordinating properties of the pyridine nitrogen and the sulfur atom. |

Unexplored Avenues in Synthetic Methodology

Currently, there are no established or published synthetic routes specifically for this compound. The development of a robust and efficient synthesis is a critical first step for any future research. Potential synthetic strategies can be proposed based on standard organic chemistry transformations.

A plausible and unexplored avenue would be the reductive amination between 2-methylpyridin-3-amine and thiolan-3-one. This approach would be a direct and likely effective method to form the desired N-(thiolan-3-yl) bond. Another potential route could involve the nucleophilic substitution of a suitable leaving group on the 3-position of the thiolan ring with 2-methylpyridin-3-amine. The optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, for these hypothetical routes remains an open area for investigation.

Advancements in Theoretical and Computational Chemistry Applications

The application of theoretical and computational chemistry to this compound is an entirely unexplored domain. Computational studies could provide valuable insights into the molecule's structural and electronic properties before extensive experimental work is undertaken.

Future computational work could focus on several key areas. Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Molecular docking studies could be performed to predict potential biological targets, guiding future medicinal chemistry efforts. Furthermore, computational modeling could be used to explore the compound's potential as a ligand by simulating its coordination with various metal centers.

Table 2: Potential Computational Chemistry Applications

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and spectroscopic properties. |

| Molecular Docking | Identification of potential protein binding sites and prediction of binding affinities. |

| Molecular Dynamics (MD) Simulations | Study of the conformational flexibility and interactions with solvent molecules or biological macromolecules. |

Emerging Roles in Interdisciplinary Research Fields

Given the lack of current research, the role of this compound in interdisciplinary fields is entirely speculative but holds significant potential. The combination of a pyridine ring, a secondary amine, and a thiolan moiety suggests possible applications at the interface of chemistry, biology, and materials science.

In the field of chemical biology, it could be explored as a molecular probe or a fragment for fragment-based drug discovery. Its metal-coordinating abilities could be harnessed in the development of new sensors or imaging agents. In materials science, its incorporation into polymers could lead to materials with novel electronic or optical properties. The exploration of these interdisciplinary roles is contingent on the foundational research into its synthesis and basic properties being established.

Q & A

Q. What are the established synthetic routes for 2-methyl-N-(thiolan-3-yl)pyridin-3-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a pyridine derivative with a thiolane (tetrahydrothiophene) moiety. Key steps include:

- Catalyst selection : Palladium or copper catalysts are often used for C–N bond formation (e.g., Buchwald-Hartwig amination) .

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres improve reaction efficiency .

- Temperature control : Reactions are conducted at 35–100°C to balance kinetics and side reactions . Yield optimization strategies include iterative adjustments of catalyst loading, solvent purity, and reaction time.

Q. How can researchers characterize the molecular structure of this compound using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological considerations:

- Data collection : Use synchrotron radiation for high-resolution data to resolve sulfur-containing thiolane groups.

- Refinement : SHELXL (via the SHELX suite) is recommended for small-molecule refinement, particularly for handling twinned crystals or low-resolution datasets . Challenges include resolving disorder in the thiolane ring and mitigating absorption effects from sulfur atoms.

Advanced Research Questions

Q. What computational strategies are recommended for predicting the reactivity of this compound in novel reaction pathways?

The ICReDD framework integrates quantum chemical calculations and machine learning:

- Reaction path search : Use density functional theory (DFT) to model transition states and intermediates .

- Data-driven optimization : Apply cheminformatics tools to screen reaction conditions (e.g., solvents, catalysts) from experimental datasets . This approach reduces trial-and-error experimentation and identifies regioselective pathways for functionalization.

Q. How do steric and electronic effects of the thiolan-3-yl group influence the compound’s binding affinity in biological systems?

Comparative studies with analogs (e.g., replacing thiolane with piperidine) are critical:

- Steric effects : Molecular docking simulations (e.g., AutoDock Vina) quantify steric clashes with target proteins.

- Electronic effects : Density-functional tight-binding (DFTB) calculations assess charge distribution at the sulfur atom . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding thermodynamics .

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Multi-modal validation is essential:

- NMR : Use -DEPT and 2D-COSY to assign overlapping proton signals in the thiolane ring.

- HRMS : Confirm molecular weight with <1 ppm error to rule out impurities .

- X-ray photoelectron spectroscopy (XPS) : Resolve ambiguities in sulfur oxidation states . Contradictions often arise from dynamic rotational isomerism in the thiolane group, requiring variable-temperature NMR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.